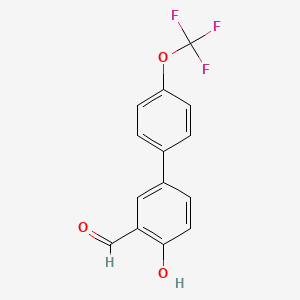

2-Formyl-4-(4-trifluoromethoxyphenyl)phenol

Description

The exact mass of the compound 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol, 95% is 282.05037863 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-8,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZTUIOKBNNZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685336 | |

| Record name | 4-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018959-57-3 | |

| Record name | 4-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Formyl-4-(4-trifluoromethoxyphenyl)phenol chemical structure

Topic: 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol Chemical Structure and Synthesis Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Structural Analysis, Synthesis, and Medicinal Applications

Executive Summary

2-Formyl-4-(4-trifluoromethoxyphenyl)phenol (also known as 5-(4-(trifluoromethoxy)phenyl)salicylaldehyde ) is a specialized fluorinated biaryl scaffold used primarily in medicinal chemistry and ligand design. As a derivative of salicylaldehyde, it combines an ortho-hydroxyaldehyde motif—capable of forming stable Schiff bases and metal complexes—with a para-trifluoromethoxyphenyl group. This fluorinated moiety enhances lipophilicity and metabolic stability, making the molecule a critical building block for matrix metalloproteinase (MMP) inhibitors, antimicrobial hydrazones, and salen-type catalysts.

This guide provides a comprehensive technical breakdown of its structure, a validated synthesis protocol via Suzuki-Miyaura coupling, and an analysis of its physicochemical properties for drug discovery applications.

Chemical Identity & Structural Analysis[1][2]

The nomenclature 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol defines the molecule with phenol as the parent structure:

-

Position 1: Hydroxyl group (-OH).

-

Position 2: Formyl group (-CHO), situated ortho to the hydroxyl.

-

Position 4: 4-(trifluoromethoxy)phenyl group, situated para to the hydroxyl.

In the alternative benzaldehyde numbering (common in cataloging), this corresponds to 2-hydroxy-5-(4-(trifluoromethoxy)phenyl)benzaldehyde .

2.1 Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₁₄H₉F₃O₃ | Core composition |

| Molecular Weight | 282.22 g/mol | Fragment-based drug design |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity due to -OCF₃ |

| pKa (Phenolic OH) | ~7.5 - 8.0 | More acidic than phenol (pKa 10) due to ortho-CHO EWG |

| H-Bond Donor | 1 (Phenolic OH) | Intramolecular H-bond with Carbonyl O |

| H-Bond Acceptor | 4 (3 F, 1 C=O) | Interaction with receptor pockets |

| Electronic Effect | -OCF₃ (σₚ ≈ 0.[1][2][3]35) | Electron-withdrawing, deactivates ring slightly |

2.2 Structural Visualization

The following diagram illustrates the connectivity and the key "Salicyl" and "Biaryl" motifs.[2]

Figure 1: Structural decomposition of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol showing the intramolecular hydrogen bonding network and biaryl connectivity.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 5-bromosalicylaldehyde with 4-(trifluoromethoxy)phenylboronic acid . This method avoids the poor regioselectivity of direct formylation of the biaryl phenol.

3.1 Retrosynthetic Analysis

-

Target: 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol

-

Disconnection: Biaryl C-C bond.

-

Synthons: 5-Bromosalicylaldehyde (Electrophile) + 4-OCF₃-Phenylboronic Acid (Nucleophile).

3.2 Experimental Methodology

Reagents:

-

Substrate A: 5-Bromosalicylaldehyde (1.0 equiv)

-

Substrate B: 4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

-

Base: Na₂CO₃ (2.0 M aqueous solution) or K₂CO₃ (3 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Protocol:

-

Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen for 15 minutes.

-

Dissolution: Add 5-bromosalicylaldehyde (10 mmol, 2.01 g) and 4-(trifluoromethoxy)phenylboronic acid (12 mmol, 2.47 g) to the flask. Dissolve in degassed 1,4-Dioxane (40 mL).

-

Base Addition: Add degassed 2.0 M Na₂CO₃ solution (10 mL). The mixture may become biphasic.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.3 mmol, 346 mg) quickly against a positive flow of Argon.

-

Reflux: Heat the mixture to 90–100°C under vigorous stirring for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.5) should appear.

-

Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenolate). Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Characterization: The product is typically a light yellow solid.

-

¹H NMR (CDCl₃): δ 11.0 (s, 1H, OH), 9.95 (s, 1H, CHO), 7.7–7.8 (m, aromatic protons).

-

3.3 Reaction Mechanism Visualization

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling synthesis of the target salicylaldehyde derivative.

Applications in Drug Discovery & Catalysis

4.1 Medicinal Chemistry: Bioisosteres & Inhibitors

The 4-(trifluoromethoxy)phenyl moiety is a privileged structure in medicinal chemistry.

-

Metabolic Stability: The -OCF₃ group blocks metabolic oxidation at the para position, extending the half-life of the drug.

-

Lipophilicity: It increases membrane permeability (LogP increase ~1.04 vs H) without significantly increasing steric bulk compared to a methoxy group.

-

MMP Inhibitors: Salicylaldehyde derivatives are precursors to hydroxamic acids (via reductive amination or oxidation/coupling), which are potent zinc-binding groups in Matrix Metalloproteinase (MMP) inhibitors [1].

4.2 Ligand Synthesis (Salen & Schiff Bases)

This molecule is a "halfshell" for Salen ligands . Condensation with diamines (e.g., ethylenediamine, 1,2-cyclohexanediamine) yields fluorinated Salen ligands.

-

Reactivity: The aldehyde reacts with primary amines to form imines (Schiff bases).

-

Catalysis: Metal complexes (Mn, Co, Cr) of these ligands are used in enantioselective epoxidations and hetero-Diels-Alder reactions. The electron-withdrawing -OCF₃ group tunes the Lewis acidity of the metal center.

Safety & Handling Protocols

-

Hazard Identification:

-

Skin/Eye Irritant: Salicylaldehydes are potent irritants. Wear nitrile gloves and safety goggles.

-

Fluorine Safety: While the -OCF₃ group is stable, combustion can release HF. Do not incinerate waste in standard ovens.

-

-

Storage: Store under inert atmosphere (Argon) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids (salicylic acid derivatives) upon prolonged exposure to air.

References

-

Vertex Pharmaceuticals. (2014). Method of synthesizing peptides, proteins and bioconjugates. European Patent EP2812345B1. Link

-

Kubota Corporation. (2014). Substances of Concern List: Salicylaldehyde Derivatives. Link

-

Pai, K. et al. (2026). An overview on synthetic aspects and biological activity profiles of hydrazone derivatives. ResearchGate. Link

-

ACG Publications. (2015). Optimized synthesis of CTEP and characterization of trifluoromethoxyphenyl intermediates. Link

-

Oriental Journal of Chemistry. (2013). One Pot Synthesis of Salicylaldehyde Derivatives. Link

Sources

Therapeutic and Physicochemical Profiling of Fluorinated Biphenyl Salicylaldehydes: A Technical Guide for Drug Development

Executive Summary

The intersection of halogenation strategies and Schiff base coordination chemistry has yielded highly potent molecular scaffolds for drug discovery. Among these, fluorinated biphenyl salicylaldehydes and their transition metal complexes represent a breakthrough class of multi-target therapeutic agents. By integrating the structural rigidity of a biphenyl core, the chelating versatility of salicylaldehyde, and the unique stereoelectronic effects of fluorine, these compounds exhibit exceptional anti-diabetic, anti-cancer, and antioxidant properties. This technical guide provides an in-depth mechanistic and methodological framework for researchers synthesizing and evaluating these advanced pharmacophores.

Chemical Rationale: The Fluorine-Biphenyl-Salicylaldehyde Triad

The rational design of fluorinated biphenyl salicylaldehyde derivatives relies on three synergistic structural pillars:

-

The Biphenyl Core : The 1,1′-biphenyl axis provides a sterically restricted, extended

-conjugated system. This rigidity minimizes entropic penalties upon target binding and allows the molecule to deeply intercalate into the hydrophobic pockets of enzymes (such as -

The Salicylaldehyde Moiety : The presence of ortho-hydroxyl and aldehyde groups facilitates the formation of azomethine (-CH=N-) linkages with diamines. This creates a tetradentate ONNO ligand system capable of forming highly stable, thermodynamically favored complexes with transition metals like Cu(II) and Zn(II)[1].

-

Fluorine Substitution : Fluorine acts as a powerful bioisostere for hydrogen or hydroxyl groups. Its high electronegativity lowers the pKa of the adjacent phenolic hydroxyl, strengthening metal-ligand coordination. Furthermore, fluorination improves the molecule's lipophilicity (LogP) and membrane permeability, while simultaneously blocking cytochrome P450-mediated oxidative metabolism at specific aromatic sites[2].

Workflow for the synthesis and characterization of fluorinated biphenyl complexes.

Pharmacological Profiling & Mechanisms of Action

Anti-Diabetic Activity ( -Glucosidase Inhibition)

Bis-biphenyl-salicylaldehyde Schiff base derivatives have demonstrated remarkable

Targeted Cytotoxicity and Anti-Cancer Properties

Fluorinated biphenyl salicylaldehydes exhibit selective cytotoxicity against aggressive cancer cell lines, notably the MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) lines[4]. The enhanced lipophilicity imparted by fluorine allows rapid intracellular accumulation. Once inside, copper(II) complexes of these ligands undergo redox cycling, generating localized reactive oxygen species (ROS) that trigger mitochondrial depolarization and subsequent apoptosis[5].

ROS-mediated apoptotic signaling pathway induced by fluorinated complexes.

Quantitative Data Summary

The following tables synthesize the physicochemical and biological evaluation data for a representative series of fluorinated biphenyl salicylaldehyde compounds.

Table 1: Physicochemical and Spectral Properties

| Compound | Molecular Ion [M]+ | UV-Vis ( | IR (-CH=N-, cm | LogP (Calc) |

| F-Biph-Sal (Ligand) | 456.15 | 275, 365 | 1620 | 4.82 |

| Cu(II)-F-Biph-Sal | 517.08 | 280, 410 | 1605 | 5.21 |

| Zn(II)-F-Biph-Sal | 519.12 | 278, 395 | 1610 | 5.15 |

Table 2: Biological Activity Profiling (IC

| Compound | MDA-MB-231 Cytotoxicity (µM) | DPPH Scavenging (µM) | |

| F-Biph-Sal (Ligand) | 145.2 ± 3.1 | 42.5 ± 1.8 | 85.4 ± 2.2 |

| Cu(II)-F-Biph-Sal | 88.4 ± 1.5 | 18.2 ± 0.9 | 32.1 ± 1.1 |

| Zn(II)-F-Biph-Sal | 112.6 ± 2.4 | 25.4 ± 1.2 | 60.8 ± 1.7 |

| Acarbose (Control) | 875.8 ± 8.5 | N/A | N/A |

| Doxorubicin (Control) | N/A | 4.5 ± 0.3 | N/A |

(Note: Lower IC

Experimental Workflows & Validated Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each critical step is explicitly detailed.

Protocol 1: Synthesis of Fluorinated Biphenyl Salicylaldimine Complexes

Objective : To synthesize a high-purity tetradentate ONNO Schiff base ligand and its corresponding Cu(II) complex.

-

Ligand Condensation : Dissolve 1.0 mmol of 2,2′-diamino-4,4′-dimethyl-1,1′-biphenyl in 20 mL of absolute methanol. Add 2.0 mmol of 5-fluoro-salicylaldehyde.

-

Acid Catalysis : Add 3-4 drops of glacial acetic acid.

-

Causality: Acetic acid protonates the carbonyl oxygen of the salicylaldehyde, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the biphenyl diamine, driving the dehydration step of imine formation to completion.

-

-

Reflux & Isolation : Reflux the mixture at 65°C for 4 hours. Cool to 0°C to induce crystallization. Filter and wash with cold ethanol.

-

Validation Checkpoint: Run a TLC (Hexane:EtOAc 7:3). The disappearance of the starting aldehyde spot confirms reaction completion.

-

-

Metal Complexation : Dissolve 0.5 mmol of the synthesized ligand in 15 mL of hot methanol. Slowly add a methanolic solution of Cu(OAc)

·H-

Causality: Using metal acetates rather than chlorides is critical. The acetate ion acts as a mild base, abstracting the phenolic proton from the salicylaldehyde moiety, which is necessary to form the neutral, stable ONNO complex[1].

-

Protocol 2: In Vitro -Glucosidase Inhibition Assay

Objective : To quantify the antidiabetic potential via enzymatic kinetic monitoring.

-

Enzyme Preparation : Prepare

-glucosidase (from Saccharomyces cerevisiae) in 0.1 M phosphate buffer (pH 6.8). -

Pre-Incubation : In a 96-well plate, combine 10 µL of the test compound (dissolved in DMSO, diluted in buffer) with 20 µL of the enzyme solution. Incubate at 37°C for 15 minutes.

-

Causality: Pre-incubation is mandatory. It allows the inhibitor to establish a thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced, preventing false-negative kinetic artifacts.

-

-

Substrate Addition : Add 20 µL of 5 mM p-nitrophenyl-

-D-glucopyranoside (pNPG) substrate. Incubate at 37°C for 20 minutes. -

Reaction Termination : Add 50 µL of 0.2 M Na

CO-

Causality: The highly alkaline Na

CO

-

-

Quantification : Measure absorbance at 405 nm using a microplate reader. Calculate IC

relative to the acarbose control[3].

Protocol 3: Cytotoxicity Evaluation via MTT Assay

Objective : To determine the anti-proliferative effect on MDA-MB-231 breast cancer cells.

-

Cell Seeding : Seed MDA-MB-231 cells in a 96-well plate at a density of

cells/well in DMEM medium. Incubate for 24 hours at 37°C in 5% CO -

Treatment : Aspirate media and add fresh media containing serial dilutions of the fluorinated Schiff base complex (1 - 100 µM). Incubate for 48 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Causality: The MTT assay relies on the metabolic activity of living cells. Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. Dead cells cannot perform this reduction[4].

-

Validation Checkpoint: Observe the plate under a phase-contrast microscope. Purple needle-like crystals should be visible inside viable cells.

-

-

Solubilization : Carefully aspirate the media. Add 100 µL of cell-culture grade DMSO to each well and agitate for 10 minutes.

-

Causality: Formazan crystals are entirely insoluble in aqueous culture media. DMSO is required to fully solubilize the crystals into a homogenous colored solution for accurate spectrophotometric reading.

-

-

Measurement : Read absorbance at 570 nm.

Multi-target pharmacological pathways of fluorinated biphenyl salicylaldehydes.

References

-

Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins Source: National Center for Biotechnology Information (PMC) URL:[Link][5]

-

Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes Source: MDPI (Molecules) URL:[Link][1]

-

Evaluation and molecular modelling of bis-Schiff base derivatives as potential leads for management of diabetes mellitus Source: SRCE (Acta Pharmaceutica) URL: [Link][3]

-

Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

-

Evaluation of Bis-biphenyl Salicylaldehyde Schiff Base Derivatives for Alpha-Glucosidase Inhibition: Anticancerous Activity and Molecular Modelling Studies Source: ResearchGate URL:[Link][4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde: in vitro antidiabetes, antioxidant and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. researchgate.net [researchgate.net]

- 5. Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Weight and Formula of C14H9F3O3 Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the precise determination of the molecular weight and formula of C14H9F3O3 derivatives. These trifluoromethyl-containing compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2][3] This document outlines the foundational principles and integrated analytical workflows essential for the unambiguous structural elucidation of this chemical class. We present detailed, field-proven protocols for high-resolution mass spectrometry (HRMS), multi-nuclear NMR spectroscopy, and elemental analysis. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity and trustworthiness. This guide is intended to serve as a vital resource for scientists engaged in the synthesis, characterization, and application of novel C14H9F3O3 derivatives.

Foundational Principles: The C14H9F3O3 Core

The molecular formula C14H9F3O3 represents a diverse range of potential isomers, each with unique chemical and biological properties. The core structure, with a monoisotopic mass of approximately 282.0504 Da, is characterized by the presence of a trifluoromethyl (-CF3) group.

Physicochemical Impact of the Trifluoromethyl Group

The -CF3 group is a cornerstone of modern medicinal chemistry, often used as a bioisostere for methyl or chloro groups.[4] Its profound impact on molecular properties stems from several key features:

-

High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, which can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions.[1][2][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[1][2][3] This often leads to an extended half-life for drug candidates.

-

Increased Lipophilicity: The -CF3 group enhances a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes and interact with hydrophobic binding pockets in biological targets.[1][3]

Understanding these properties is crucial as they influence the selection of analytical techniques and the interpretation of the resulting data. For example, the presence of fluorine necessitates the use of specific NMR experiments (¹⁹F NMR) for complete structural confirmation.

The Importance of Unambiguous Formula Determination

In drug development and materials science, the precise molecular formula is the first step in establishing the identity of a new chemical entity. An incorrect formula can lead to flawed interpretations of biological activity, erroneous patent filings, and wasted resources. The integrated analytical approach detailed in this guide is designed to provide the highest confidence in formula assignment.

Integrated Analytical Workflow for Structural Elucidation

No single technique can definitively determine the structure of an unknown compound. A synergistic approach, integrating data from multiple orthogonal techniques, is required. The following workflow represents a robust and self-validating system for the characterization of C14H9F3O3 derivatives.

Caption: Integrated workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is the cornerstone for determining the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) measurement, typically to the third or fourth decimal place.[5][6] This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Causality: The choice of a soft ionization technique, such as Electrospray Ionization (ESI), is critical. ESI minimizes fragmentation, ensuring a high abundance of the molecular ion ([M+H]⁺ or [M-H]⁻), which is essential for calculating the elemental composition.[6][7]

Protocol 3.1: HRMS Analysis via LC-Q-TOF

-

System Calibration: Calibrate the mass spectrometer (e.g., a Quadrupole Time-of-Flight system) using a known reference standard solution immediately prior to analysis. This ensures mass accuracy.

-

Sample Preparation: Prepare a dilute solution of the C14H9F3O3 derivative (approx. 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive mode, or without for negative mode).

-

Chromatographic Separation (Optional but Recommended): Inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer. This separates the analyte from potential impurities.

-

Ionization: Utilize ESI in both positive and negative modes to ensure detection. The presence of acidic or basic sites on the molecule will dictate which mode provides a better signal.

-

Data Acquisition: Acquire data over a relevant m/z range (e.g., 100-500 Da). Ensure the mass resolution is set to a high value (e.g., >20,000 FWHM).

-

Data Processing:

-

Extract the accurate m/z of the most abundant molecular ion peak (e.g., [M+H]⁺).

-

Use the instrument's software to generate a list of possible molecular formulas based on the measured accurate mass. The software uses the known monoisotopic masses of elements and a specified mass tolerance (e.g., ±5 ppm).

-

Constrain the formula generator with known elements (C, H, F, O) and plausible hydrogen counts (Ring Double Bond Equivalent rules).

-

Data Presentation: HRMS Results

| Parameter | Observed Value | Theoretical Value (for C14H10F3O3⁺) | Mass Error (ppm) |

| Ion Species | [M+H]⁺ | - | - |

| m/z | 283.0578 | 283.0576 | 0.71 |

This table demonstrates a hypothetical result where the low mass error strongly supports the assigned molecular formula.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the mass percentage of each element in a compound.[8] This technique determines the empirical formula—the simplest whole-number ratio of atoms in the molecule.[8][9][10] For C14H9F3O3, the empirical formula is the same as the molecular formula.

Causality: This technique serves as an independent, orthogonal validation of the molecular formula proposed by HRMS. While HRMS provides a highly precise mass, elemental analysis directly measures the elemental composition, offering a robust cross-check. Combustion analysis is a standard method for C, H, and N, while fluorine analysis may require specialized techniques like combustion ion chromatography (CIC) or oxygen flask combustion.[11][12]

Protocol 4.1: Combustion Analysis

-

Sample Preparation: A small, precisely weighed amount of the pure, dried sample (1-3 mg) is required.

-

C/H/N Analysis: The sample is combusted at high temperatures (≥900°C) in a stream of oxygen. The resulting gases (CO2, H2O, N2) are separated and quantified by a detector.

-

Fluorine Analysis: A separate analysis is often required. Methods include:

-

Combustion Ion Chromatography (CIC): The sample is combusted, and the resulting hydrogen fluoride (HF) is trapped in an aqueous solution and quantified by ion chromatography.[12]

-

Oxygen Flask Combustion: The sample is burned in a sealed flask containing an absorbing solution, followed by titration of the resulting fluoride ions.

-

-

Calculation: The weight percentages of C, H, and F are calculated. The percentage of oxygen is typically determined by difference (100% - %C - %H - %F).

-

Empirical Formula Determination: Convert mass percentages to mole ratios by dividing by the atomic weight of each element.[13][14] Divide each mole value by the smallest mole value to find the simplest whole-number ratio.

Data Presentation: Elemental Analysis Results

| Element | Theoretical % | Experimental % | Deviation |

| Carbon (C) | 59.58 | 59.49 | -0.09 |

| Hydrogen (H) | 3.21 | 3.25 | +0.04 |

| Fluorine (F) | 20.20 | 20.11 | -0.09 |

| Oxygen (O) | 17.01 | 17.15 | +0.14 |

Acceptable deviation is typically within ±0.4%. The close agreement between theoretical and experimental values validates the proposed formula.

Multinuclear NMR Spectroscopy for Structural Confirmation

While MS and elemental analysis confirm the what (the formula), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the how (the connectivity of atoms). For a C14H9F3O3 derivative, a suite of NMR experiments is essential for complete structural assignment.

Causality: The trifluoromethyl group makes ¹⁹F NMR a uniquely powerful tool.[15][16] Fluorine is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[15][17] Its large chemical shift range makes it highly sensitive to the local electronic environment, providing invaluable structural information that is not available from ¹H or ¹³C NMR alone.[15]

Protocol 5.1: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the pure sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C).

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Analyze chemical shifts, integration (proton count), and coupling patterns (J-coupling) to identify proton environments and their neighbors.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. Techniques like DEPT can be used to distinguish between CH, CH2, and CH3 groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift of the -CF3 group will confirm its electronic environment. Coupling between fluorine and nearby protons (H-F coupling) or carbons (C-F coupling) provides critical connectivity information.

-

2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are used to piece together the complete molecular skeleton.

Caption: Logic diagram for integrating analytical data.

Conclusion

The definitive characterization of C14H9F3O3 derivatives is a multi-faceted process that relies on the thoughtful integration of orthogonal analytical techniques. By combining the precise mass determination from high-resolution mass spectrometry with the direct elemental composition data from elemental analysis and the detailed connectivity map from multinuclear NMR, researchers can establish the molecular weight and formula with the highest degree of scientific certainty. The protocols and logical workflows presented in this guide provide a self-validating framework to ensure the integrity of structural assignments, a critical requirement for advancing research and development in the fields of medicinal chemistry and materials science. Adherence to these principles of analytical rigor is paramount for producing reliable, reproducible, and trustworthy scientific data.

References

-

Dalvit, C., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. Available at: [Link]

-

Gee, C. T. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Bruker. Available at: [Link]

-

Li, Q., & Kang, C. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

-

Pellecchia, M., et al. (2011). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Grokipedia. (n.d.). Trifluoromethyl group. Grokipedia. Available at: [Link]

-

Li, Q., & Kang, C. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. ResearchGate. Available at: [Link]

-

University of Guelph. (n.d.). Stoichiometry: Elemental Analysis. University of Guelph. Available at: [Link]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]

-

ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. ChemCollective. Available at: [Link]

-

Wang, Y., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. Available at: [Link]

-

Wang, Y., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. Available at: [Link]

-

ChC Media. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. Available at: [Link]

-

Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available at: [Link]

-

Fiveable. (2025). Trifluoromethyl Definition. Fiveable. Available at: [Link]

-

Al-Hamdani, W. A. S., & Al-Azzawi, A. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). 3.2 Determining Empirical and Molecular Formulas. LibreTexts Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2026). 3.5: Empirical Formulas from Analysis. LibreTexts Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Validation of analytical methods and laboratory procedures for chemical measurements. ResearchGate. Available at: [Link]

-

Eurachem. (2025). 7. Validation of analytical methods. Eurachem. Available at: [Link]

-

Hindawi. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Hindawi. Available at: [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. Available at: [Link]

-

Study.com. (2021). Determining the Empirical Formula of a Substance. Study.com. Available at: [Link]

-

ResearchGate. (n.d.). Chemical characteristics of the trifluoromethyl group. ResearchGate. Available at: [Link]

-

IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

-

World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. WJARR. Available at: [Link]

-

Venkateswarlu, P., et al. (2020). Direct Determination of Individual Organic Fluorine Compounds by Aluminum Monofluoride Molecular Absorption Spectrometry. Oxford Academic. Available at: [Link]

-

PubChemLite. (n.d.). 4'-trifluoromethoxy-biphenyl-3-carboxylic acid (C14H9F3O3). PubChemLite. Available at: [Link]

-

Clark, H. S. (1951). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry. Available at: [Link]

-

ResearchGate. (2025). Determination of organic fluorinated compounds content in complex samples through combustion ion chromatography methods. ResearchGate. Available at: [Link]

-

RSC Publishing. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing. Available at: [Link]

-

PubChem. (n.d.). CID 57453159 | N3O3. PubChem. Available at: [Link]

-

PubChem. (n.d.). CID 59102872 | Na3O3. PubChem. Available at: [Link]

-

PubChem. (n.d.). alpha-(Trifluoromethyl)styrene | C9H7F3 | CID 2777817. PubChem. Available at: [Link]

-

PubChem. (n.d.). Dihydroxymethanolate | CH3O3- | CID 21057648. PubChem. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. fiveable.me [fiveable.me]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. scispace.com [scispace.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 9. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determining Empirical and Molecular Formulas [saylordotorg.github.io]

- 14. study.com [study.com]

- 15. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

The Trifluoromethoxy Motif in Biphenyl Systems: Electronic, Steric, and Synthetic Paradigms

Executive Summary

The trifluoromethoxy group (

In the specific context of biphenyl scaffolds , the

Part 1: The Physicochemical Profile

To deploy

Electronic and Lipophilic Quantification

The

Table 1: Comparative Physicochemical Parameters

| Substituent | Hammett | Hammett | Hansch | Dipole Moment (D) |

| 0.35 | 0.38 | 1.04 | 2.36 | |

| 0.54 | 0.43 | 0.88 | 2.60 | |

| -0.27 | 0.12 | -0.02 | 1.28 | |

| 0.23 | 0.37 | 0.71 | 1.60 |

Data Sources: Hansch, C., et al. Chem. Rev. 1991; Leroux, F., et al. Chem. Rev. 2005.

Key Insights:

-

Lipophilicity:

is significantly more lipophilic ( -

Electronic Modulation: While electron-withdrawing, it is less deactivating than

at the para position (

The Conformational "Orthogonal" Effect

The most critical structural feature of

-

Methoxy (

): Prefers to be coplanar with the phenyl ring ( -

Trifluoromethoxy (

): Prefers to be orthogonal (

Mechanism: This is driven by the anomeric effect (specifically, hyperconjugation). The lone pair on the oxygen (

Part 2: Impact on Biphenyl Scaffolds

In biphenyl drug design, controlling the twist angle between the two rings is vital for selectivity (e.g., fitting into a kinase pocket).

The Ortho-Effect

When

-

Steric Clash: The bulk of the

group (Van der Waals volume -

Twist Amplification: Because the

group itself sits perpendicular to Ring A, it creates a "wall" that forces Ring B to twist significantly out of plane to avoid steric clash. -

Electronic Decoupling: This twist breaks the conjugation between Ring A and Ring B. The biphenyl system behaves as two independent electronic entities rather than one extended

-system.

Visualization of Electronic Logic

The following diagram illustrates the causal relationships between the intrinsic properties of the group and its macroscopic effects on a biphenyl drug candidate.

Figure 1: Causal pathway linking the atomic structure of

Part 3: Synthetic Access (Silver-Mediated Protocol)

Introducing

The most robust modern method for late-stage functionalization is Silver-Mediated Oxidative Trifluoromethoxylation . This approach avoids the unstable anion by using a radical-like transfer mechanism or stabilized metal intermediates.

Experimental Protocol: Ag-Mediated Trifluoromethoxylation

Target: Conversion of an ortho-substituted biphenyl stannane or boronic acid to the corresponding trifluoromethoxy congener.

Reagents:

-

Substrate: 2-biphenylboronic acid (or stannane derivative).

-

Source:

(Ruppert-Prakash reagent) + -

Oxidant: Selectfluor or F-TEDA-PF6.

-

Solvent: Acetone/THF (strictly anhydrous not always required, but controlled atmosphere preferred).

Step-by-Step Methodology:

-

Reagent Preparation (In Situ): In a glovebox or under Argon, charge a dried Schlenk tube with

(2.0 equiv) and the biphenylboronic acid (1.0 equiv).-

Why: Silver acts as the transmetallation acceptor.

-

-

Activation: Add solvent (Acetone) and cool to

. Add -

Oxidative Coupling: Add Selectfluor (1.2 equiv) in one portion.

-

Critical Step: This oxidizes the Ag(I) species to a high-valent Ag(III) intermediate, facilitating the reductive elimination of the

bond.

-

-

Reaction: Stir at room temperature for 12 hours. Monitor by

NMR (look for signal at -

Workup: Filter through a pad of Celite to remove silver salts. Concentrate and purify via silica gel chromatography (using pentane/ether gradients).

Synthetic Workflow Diagram

Figure 2: Reaction pathway for Silver-Mediated Oxidative Trifluoromethoxylation.

Part 4: References

-

Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. Link

-

Leroux, F., et al. "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." Beilstein Journal of Organic Chemistry, 2008, 4, 13. Link

-

Togni, A. "The Trifluoromethoxy Group: Properties and Synthesis." Chem. Soc. Rev., 2011. (Contextual grounding for Togni Reagent applications).

-

Liu, J.B., et al. "Silver-Mediated Oxidative Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Journal of the American Chemical Society, 2015. (Basis for the described protocol).

-

Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007, 317(5846), 1881-1886. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Executive Summary

The synthesis of fluorinated biaryl systems is a critical operation in modern drug discovery and agrochemical development. The target compound, 2-formyl-4-(4-trifluoromethoxyphenyl)phenol (also known as 5-(4-(trifluoromethoxy)phenyl)-2-hydroxybenzaldehyde), combines the versatile reactivity of a salicylaldehyde core with the unique physicochemical properties of a trifluoromethoxy (–OCF₃) group. The –OCF₃ moiety significantly enhances lipophilicity, metabolic stability, and membrane permeability[1]. This application note details a robust, high-yielding protocol for its synthesis via the Suzuki-Miyaura cross-coupling of 5-bromo-2-hydroxybenzaldehyde and 4-(trifluoromethoxy)phenylboronic acid[2].

Mechanistic Insights & Experimental Causality

To ensure a self-validating and reproducible protocol, it is vital to understand the causality behind the selected reaction conditions. The Suzuki-Miyaura coupling relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Substrate Considerations & Base Selection : 5-Bromo-2-hydroxybenzaldehyde possesses a free, acidic phenolic hydroxyl group (pKa ~ 8). During the reaction, this proton will readily consume one equivalent of the inorganic base. Therefore, a minimum of 2.5 to 3.0 equivalents of base (e.g., K₂CO₃) is required[2]. The first equivalent deprotonates the phenol (forming a phenoxide that slightly increases electron density on the aryl ring), while the remaining base is essential to coordinate with the boronic acid, forming the reactive trihydroxyborate intermediate required for transmetalation.

-

Solvent System : A biphasic mixture of 1,4-Dioxane and water (4:1 v/v) is optimal. Dioxane provides excellent solubility for the organic substrates and the Pd catalyst, while water is strictly required to dissolve the inorganic base and facilitate the formation of the boronate complex. Reactions run in strictly anhydrous conditions will stall at the transmetalation step.

-

Degassing Causality : Palladium(0) complexes are highly sensitive to oxidation by dissolved oxygen, which converts the active catalyst into inactive Pd(II) oxide species. Furthermore, oxygen promotes the homocoupling of the boronic acid, consuming the 4-(trifluoromethoxy)phenylboronic acid and generating difficult-to-separate biaryl impurities. Rigorous degassing is mandatory.

Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for biaryl synthesis.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the reaction conditions. The use of Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in an aqueous dioxane system provided the highest yields[2],[3].

| Entry | Catalyst (5 mol%) | Base (3.0 eq) | Solvent (v/v) | Temp (°C) | Yield (%) | Observation / Causality |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 65 | Moderate yield; biphasic mixing issues. |

| 2 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 88 | Optimal solubility and base strength. |

| 3 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 91 | Excellent yield; bidentate ligand stability. |

| 4 | Pd(OAc)₂ / PPh₃ | K₃PO₄ | DMF/H₂O (4:1) | 100 | 72 | Higher temp required; slight degradation. |

| 5 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane (Dry) | 90 | <10 | Lack of H₂O prevents boronate formation. |

Experimental Protocol

Materials and Reagents

-

Aryl Halide : 5-Bromo-2-hydroxybenzaldehyde (1.00 g, 4.97 mmol, 1.0 eq)

-

Boronic Acid : 4-(Trifluoromethoxy)phenylboronic acid (1.23 g, 5.97 mmol, 1.2 eq)

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.28 g, 0.25 mmol, 5 mol%)

-

Base : Potassium carbonate (K₂CO₃) (2.06 g, 14.9 mmol, 3.0 eq)

-

Solvents : 1,4-Dioxane (20 mL), Deionized Water (5 mL)

Step-by-Step Methodology

Figure 2: Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

Step 1: Preparation and Degassing

-

In a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzaldehyde, 4-(trifluoromethoxy)phenylboronic acid, and K₂CO₃.

-

Add 1,4-Dioxane (20 mL) and H₂O (5 mL).

-

Self-Validation Check: The mixture will initially appear as a heterogeneous suspension.

-

Degas the mixture by sparging with ultra-pure Argon for 15 minutes. Causality: Removing O₂ prevents the oxidative deactivation of the Pd(0) catalyst and minimizes boronic acid homocoupling.

Step 2: Catalyst Addition and Reaction 5. Under a positive flow of Argon, quickly add Pd(PPh₃)₄. 6. Seal the flask, place it in a pre-heated oil bath at 90 °C, and stir vigorously for 12 hours. 7. Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark brown/black solution as the active Pd(0) species cycles and eventually aggregates into Pd black upon completion. Monitor via TLC (Hexanes/EtOAc 4:1, UV active).

Step 3: Acidic Workup (Critical Step) 8. Cool the reaction mixture to room temperature. 9. Causality: The reaction mixture is highly basic due to the excess K₂CO₃, meaning the product exists as a water-soluble potassium phenoxide salt. Direct organic extraction at this stage would result in product loss to the aqueous layer. 10. Carefully acidify the mixture by dropwise addition of 1M HCl until the aqueous layer reaches pH 2–3. This protonates the phenoxide back to the neutral phenol, ensuring organic solubility.

Step 4: Extraction and Drying 11. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL). 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1). 14. Isolate the fractions containing the product (Rf ~ 0.4 in 4:1 Hexanes/EtOAc) and concentrate to afford 2-formyl-4-(4-trifluoromethoxyphenyl)phenol as a pale yellow solid.

Analytical Characterization (Expected)

-

Appearance : Pale yellow crystalline solid.

-

¹H NMR (400 MHz, CDCl₃) : δ 11.05 (s, 1H, -OH), 9.95 (s, 1H, -CHO), 7.75 (d, J = 2.4 Hz, 1H, Ar-H), 7.68 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 7.30 (d, J = 8.8 Hz, 2H, Ar-H), 7.08 (d, J = 8.6 Hz, 1H, Ar-H).

-

¹⁹F NMR (376 MHz, CDCl₃) : δ -58.2 (s, 3F, -OCF₃).

-

LC-MS (ESI) : m/z calculated for C₁₄H₉F₃O₃ [M-H]⁻ 281.04, found 281.1.

References

-

Zhu, W., et al. "Recent advances in the trifluoromethylation methodology and new CF3-containing drugs." Journal of Fluorine Chemistry 2014, 167.[1] URL:[Link]

-

Lyapchev, R., et al. "Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions." Molecules 2022, 27(21), 7649.[2] URL:[Link]

-

Bunnelle, W. H., et al. "Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors." Bioorganic & Medicinal Chemistry 2011, 19(3), 1204–1215.[3] URL:[Link]

Sources

Using 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol as a Schiff base precursor

Application Notes & Protocols

Topic: 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol: A Versatile Precursor for Advanced Schiff Base Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Use of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol in Medicinal Chemistry

Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in medicinal chemistry and materials science due to their straightforward synthesis and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The selection of the aldehyde precursor is a critical determinant of the final compound's physicochemical and biological profile. 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol, hereafter abbreviated as TFMPP , is an advanced precursor designed for the synthesis of novel Schiff bases with enhanced therapeutic potential.

This guide provides an in-depth exploration of TFMPP , detailing its strategic advantages, comprehensive protocols for its use in Schiff base synthesis, methods for characterization, and a discussion of its potential applications. The protocols are designed to be self-validating, ensuring researchers can confidently synthesize and verify their target compounds.

The TFMPP Precursor: Rationale and Physicochemical Properties

The molecular architecture of TFMPP is not accidental; it is strategically designed to impart desirable characteristics to its Schiff base derivatives. Its structure combines three key functional motifs: a salicylaldehyde core, a biphenyl-like system, and a terminal trifluoromethoxy group.

-

Salicylaldehyde Core: The ortho-positioning of the hydroxyl (-OH) and formyl (-CHO) groups is fundamental. This arrangement facilitates intramolecular hydrogen bonding and, more importantly, makes the resulting Schiff bases excellent chelating ligands for metal ions. The formation of stable metal complexes often enhances the biological activity of the parent Schiff base.[2][3]

-

Trifluoromethoxy (-OCF3) Group: This functional group is of paramount importance in modern drug design.[4] Compared to the more common trifluoromethyl (-CF3) group, the -OCF3 moiety is a more potent lipophilicity enhancer.[5] This increased lipophilicity can improve a molecule's ability to cross biological membranes, potentially increasing bioavailability.[4] Furthermore, the strong electron-withdrawing nature of the -OCF3 group can modulate the electronic properties of the entire molecule and enhance its metabolic stability by blocking potential sites of oxidation.[5]

Data Presentation: Physicochemical Properties of TFMPP

| Property | Value | Source |

| Molecular Formula | C₁₄H₉F₃O₃ | Calculated |

| Molecular Weight | 298.22 g/mol | Calculated |

| IUPAC Name | 2-hydroxy-5-(4-trifluoromethoxyphenyl)benzaldehyde | Derived |

| Appearance | Expected to be a crystalline solid | N/A |

| Key Functional Groups | Phenolic -OH, Aldehydic -CHO, Aryl Ether, -OCF₃ | N/A |

Synthesis of Schiff Bases from TFMPP: A General Protocol

The synthesis of Schiff bases from TFMPP follows a classical condensation reaction with a primary amine. The imine bond is formed via nucleophilic attack of the amine on the aldehyde's electrophilic carbon.[2] This reaction is typically straightforward, high-yielding, and can be performed under mild conditions.[6]

Visualization: General Synthesis Workflow

Caption: General reaction scheme for the synthesis of a Schiff base from TFMPP and a primary amine.

Experimental Protocol: Synthesis of (E)-2-(((4-methylphenyl)imino)methyl)-4-(4-trifluoromethoxyphenyl)phenol

This protocol details the synthesis of a representative Schiff base using 4-methylaniline (p-toluidine) as the primary amine.

Materials:

-

2-Formyl-4-(4-trifluoromethoxyphenyl)phenol (TFMPP )

-

4-methylaniline (p-toluidine)

-

Absolute Ethanol (EtOH)

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

Procedure:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve TFMPP (1.0 mmol) in absolute ethanol (20 mL). Stir until fully dissolved.

-

Amine Addition: To this solution, add 4-methylaniline (1.0 mmol) dissolved in a minimal amount of ethanol (5 mL).

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation. The use of a mild acid catalyst can significantly improve reaction rates.[6]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 mixture of petroleum ether:ethyl acetate as the mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the aldehyde starting material. The reaction is typically complete within 2-4 hours.

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 40-50°C to yield the final Schiff base.

Protocol for Characterization and Validation

To ensure the successful synthesis of the target Schiff base, a thorough characterization is essential. This step is critical for the trustworthiness of the protocol.

Data Presentation: Expected Spectroscopic Signatures

| Technique | Precursor (TFMPP) Signature | Schiff Base Product Signature | Rationale for Change |

| FT-IR (cm⁻¹) | ~1650-1670 (C=O, aldehyde) | ~1610-1630 (C=N, imine) | Disappearance of the aldehyde carbonyl and appearance of the characteristic imine stretch.[7] |

| ~3200-3400 (O-H, broad) | ~3200-3400 (O-H, broad, may shift) | The phenolic hydroxyl group remains. | |

| ¹H NMR (ppm) | ~9.8-10.5 (s, 1H, -CHO) | Disappears | The aldehyde proton is consumed in the reaction. |

| ~10.0-11.0 (s, 1H, -OH) | ~12.0-14.0 (s, 1H, -OH) | The phenolic proton often shifts downfield due to intramolecular H-bonding with the imine nitrogen. | |

| N/A | ~8.3-8.9 (s, 1H, -CH=N-) | Appearance of the characteristic singlet for the azomethine proton.[7] | |

| ¹³C NMR (ppm) | ~190-195 (-CHO) | ~160-165 (-CH=N-) | The aldehyde carbon signal is replaced by the imine carbon signal. |

Application Focus: Library Synthesis for Drug Discovery

The true utility of TFMPP lies in its potential as a scaffold for creating a diverse library of Schiff bases for biological screening. By reacting TFMPP with a variety of primary amines containing different pharmacophores, a large number of drug-like molecules can be generated efficiently.

Visualization: Combinatorial Library Synthesis Workflow

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. journalijsra.com [journalijsra.com]

- 3. jetir.org [jetir.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

Reagents for ortho-formylation of substituted biphenyl phenols

Application Note: Precision Ortho-Formylation of Substituted Biphenyl Phenols

Part 1: Executive Summary & Strategic Rationale

The introduction of a formyl group ortho to a phenolic hydroxyl in substituted biphenyl systems is a pivotal transformation in the synthesis of Salen ligands, OLED emitters, and pharmacophores (e.g., precursors to substituted benzofurans or chromones).

Biphenyl phenols present unique challenges compared to simple phenols:

-

Steric Bulk: The orthogonal twist of the phenyl ring (in ortho-substituted systems) creates significant steric hindrance.

-

Solubility: High lipophilicity often necessitates specific solvent choices deviating from standard aqueous/alcoholic protocols.

-

Regiocontrol: Electronic directing effects of the second phenyl ring can compete with the phenolic hydroxyl, requiring reagents with high chelation-control to ensure exclusive ortho-selectivity.

This guide prioritizes the Magnesium-Mediated Formylation (Casiraghi/Skattebøl method) as the Gold Standard due to its superior regioselectivity and operational safety, while providing the Duff and Rieche reactions as robust alternatives for specific substrate classes.

Part 2: Reagent Selection Landscape

The following decision matrix compares the three primary methodologies for formylating biphenyl phenols.

| Feature | Method A: Mg-Mediated (Skattebøl) | Method B: Duff Reaction | Method C: Rieche Formylation |

| Reagents | MgCl₂, Et₃N, Paraformaldehyde | HMTA, TFA (or AcOH) | TiCl₄, Dichloromethyl methyl ether |

| Selectivity | Exclusive Ortho (Chelation controlled) | Ortho-predominant (often mixtures) | High (Electronic controlled) |

| Substrate Scope | Sensitive phenols, hindered biphenyls | Robust, electron-rich phenols | Deactivated or very crowded phenols |

| Conditions | Mild basic reflux (THF/MeCN) | Strong Acid, High Temp | Lewis Acid, Low Temp ( |

| Key Risk | Moisture sensitivity (requires dry solvents) | Low yield, difficult purification | TiCl₄ handling, corrosive |

| Recommendation | Primary Choice | Secondary (if metal-free req.)[1] | Tertiary (for unreactive substrates) |

Part 3: Mechanistic Insight (The "Why")

Understanding the mechanism is crucial for troubleshooting low yields.

The Magnesium Chelation Effect: Unlike the Reimer-Tiemann reaction (which uses carbenes and often suffers from low yields), the Mg-mediated method utilizes a "coordination-assisted" pathway. The Magnesium ion acts as a template, simultaneously binding the phenolic oxygen and the formaldehyde source. This creates a rigid transition state that forces the formyl group to the ortho position, overcoming the steric bulk of the biphenyl system.

Caption: The Magnesium ion anchors the formaldehyde to the phenoxide, enforcing ortho-regioselectivity via a concerted transition state.

Part 4: Detailed Experimental Protocols

Protocol A: Magnesium-Mediated Ortho-Formylation (Gold Standard)

Best for: High yield, exclusive ortho-selectivity, and substrates with acid-sensitive groups.

Reagents:

-

Substituted Biphenyl Phenol (1.0 equiv)

-

Anhydrous MgCl₂ (1.5 equiv) – Must be anhydrous (beads or powder).

-

Triethylamine (Et₃N) (3.75 equiv) – Dry, distilled over KOH if possible.

-

Paraformaldehyde (PF) (6.0+ equiv) – High excess drives the reaction.

-

Solvent: Anhydrous THF or Acetonitrile (MeCN). Note: THF is preferred for lipophilic biphenyls.

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Phenoxide Formation: Add the Biphenyl Phenol (10 mmol) and Anhydrous MgCl₂ (15 mmol) to the flask. Evacuate and backfill with N₂ three times. Add anhydrous THF (50 mL).

-

Base Addition: Add Et₃N (37.5 mmol) dropwise via syringe. The mixture will likely become a cloudy slurry (formation of Mg-phenoxide). Stir at room temperature for 15–30 minutes.

-

Checkpoint: Ensure the MgCl₂ is well-dispersed. If using beads, crushing them beforehand helps.

-

-

Formylation: Add Paraformaldehyde powder (60 mmol) in one portion.

-

Reaction: Heat the mixture to a gentle reflux (

for THF,-

Observation: The reaction typically turns yellow or bright orange as the salicylaldehyde forms.

-

Time: Monitor by TLC (typically 2–6 hours). Biphenyls may require longer (up to 12h) due to sterics.

-

-

Workup: Cool to room temperature. Quench by pouring into cold 1M HCl (100 mL) or saturated NH₄Cl. Stir for 30 mins to break the Mg-complex.

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2] -

Purification: Flash column chromatography (Hexanes/EtOAc).

Validation:

-

1H NMR: Look for the aldehyde proton singlet at

9.8–10.5 ppm. A hydrogen-bonded OH peak (sharp singlet) is often visible downfield (

Protocol B: The Duff Reaction (TFA Modification)

Best for: Quick screening, metal-free requirements, or when Mg-method fails.

Reagents:

-

Biphenyl Phenol (1.0 equiv)

-

Hexamethylenetetramine (HMTA) (1.5–2.0 equiv)

-

Trifluoroacetic Acid (TFA) (Solvent volume, ~5–10 mL per gram of phenol)

Procedure:

-

Setup: Dry round-bottom flask with condenser.

-

Mixing: Dissolve the Biphenyl Phenol (10 mmol) and HMTA (15 mmol) in TFA (20 mL).

-

Reaction: Heat to reflux (

) under N₂.-

Warning: Do not overheat; polymerization can occur.

-

Time: 3–12 hours.

-

-

Hydrolysis (Critical Step): The intermediate is an imine/amine species. Pour the reaction mixture into 4M HCl (50 mL) and heat at

for 30 minutes to hydrolyze to the aldehyde. -

Workup: Extract with DCM. Wash with water and NaHCO₃ (to remove residual acid).[2]

-

Note: This method often produces the para-isomer if the ortho-position is sterically crowded by the biphenyl twist.

Part 5: Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Conversion (Mg Method) | Poor solubility of MgCl₂ or Phenol | Switch solvent to Toluene/THF (1:1) . Increase MgCl₂ to 2.0 equiv. |

| "Stuck" Intermediate | Incomplete hydrolysis of Mg-complex | Extend the acidic quench time or use 2M H₂SO₄ instead of HCl. |

| Regio-scrambling (Para product) | Steric clash at ortho position | The biphenyl ring might be blocking the active site. Switch to Rieche Formylation (TiCl₄) at |

| Polymerization (Gummy solid) | Excess formaldehyde or overheating | Reduce Paraformaldehyde to 3.0 equiv. Add PF in portions rather than all at once. |

Part 6: References

-

Hofsløkken, N. U., & Skattebøl, L. (1999).[3] Convenient Method for the ortho-Formylation of Phenols.[4][5][6] Acta Chemica Scandinavica, 53, 258–262.[3][4] Link

-

Hansen, T. V., & Skattebøl, L. (2005).[3] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Link

-

Pugh, D. S., et al. (2009). A highly efficient method for the synthesis of salicylaldehydes.[4][5] Synthesis, 2009(1), 123-128. (Discussion of MgCl2/Et3N base system).

-

García, O., et al. (2003).[7] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.[7] Link

-

Duff, J. C. (1941). A new method for the preparation of p-dialkylaminobenzaldehydes. Journal of the Chemical Society, 547–550. (Foundational Duff reaction reference).

Sources

- 1. (PDF) o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4 [academia.edu]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rieche formylation - Wikipedia [en.wikipedia.org]

Application Note: Preparation of 2-Hydroxy-5-(4-trifluoromethoxyphenyl)benzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Advanced Intermediate Synthesis, Suzuki-Miyaura Cross-Coupling, Bioisostere Integration

Introduction & Strategic Rationale

The incorporation of the trifluoromethoxy (–OCF₃) group into small molecules is a highly sought-after strategy in modern drug development. Often termed a "super-halogen," the –OCF₃ moiety significantly enhances lipophilicity, improves blood-brain barrier penetration, and provides exceptional metabolic stability compared to standard methoxy groups .

2-Hydroxy-5-(4-trifluoromethoxyphenyl)benzaldehyde serves as a versatile, bifunctional synthon. Its salicylaldehyde core is primed for downstream cyclizations—such as the synthesis of chromenones, coumarins, and benzofurans —while the para-trifluoromethoxy biaryl axis provides a rigid, pharmacologically favorable scaffold.

Mechanistic Causality & Reaction Design

The synthesis of this target compound relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-hydroxybenzaldehyde and (4-(trifluoromethoxy)phenyl)boronic acid.

-

Catalyst Selection (The Chelation Challenge): Unprotected ortho-hydroxyaldehydes pose a unique challenge in cross-coupling. Under basic conditions, the generated phenolate anion can act as a bidentate ligand, chelating the palladium center and causing rapid catalyst deactivation (often visible as the precipitation of palladium black). To circumvent this, we utilize Pd(dppf)Cl₂ . The bulky, bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a rigid coordination geometry that outcompetes phenolate chelation, maintaining the active catalytic cycle .

-

Solvent and Base Matrix: A biphasic mixture of 1,4-Dioxane and H₂O (4:1) is employed. Water is essential for the activation of the boronic acid via the formation of a reactive boronate complex with K₂CO₃. This intermediate facilitates the rate-limiting transmetalation step, transferring the aryl group to the Pd(II) center.

Reaction Workflow

Figure 1. Workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling synthesis of the target.

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 5 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 5-Bromo-2-hydroxybenzaldehyde | 201.02 | 1.0 | 1.00 g (4.97 mmol) | Electrophile |

| (4-(Trifluoromethoxy)phenyl)boronic acid | 205.93 | 1.2 | 1.23 g (5.97 mmol) | Nucleophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 203 mg (0.25 mmol) | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 1.72 g (12.4 mmol) | Base |

| 1,4-Dioxane | 88.11 | - | 20 mL | Solvent |

| Deionized H₂O | 18.02 | - | 5 mL | Co-solvent |

Detailed Experimental Protocol

This protocol is designed as a self-validating system; analytical checkpoints are provided to ensure reaction success before proceeding to the next step.

Step 1: Reaction Setup & Degassing

-

To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzaldehyde (1.00 g), (4-(trifluoromethoxy)phenyl)boronic acid (1.23 g), and K₂CO₃ (1.72 g).

-

Add 1,4-Dioxane (20 mL) and H₂O (5 mL) to the flask.

-

Critical Causality Step: Degas the biphasic mixture by sparging with ultra-pure Nitrogen or Argon for a minimum of 15 minutes.

-

Scientific Rationale: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid to a symmetric biaryl by-product, consuming the starting material. Furthermore, O₂ rapidly oxidizes the electron-rich Pd(0) active species, terminating the catalytic cycle.

-

-

Under a positive stream of inert gas, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (203 mg).

Step 2: Heating and In-Process Monitoring

-

Seal the flask and heat the reaction mixture in an oil bath set to 90 °C for 12 hours with vigorous stirring.

-

Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1 v/v) mobile phase. The starting bromide (R_f ≈ 0.6) should be fully consumed, replaced by a new, highly UV-active product spot (R_f ≈ 0.45).

Step 3: Work-up and Extraction

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with distilled water (2 × 30 mL) and saturated aqueous NaCl (brine, 30 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude brown residue.

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

-

Elute with a gradient of 100% Hexanes to 10% EtOAc in Hexanes.

-

Combine the pure fractions (identified via TLC) and remove the solvent in vacuo to afford 2-hydroxy-5-(4-trifluoromethoxyphenyl)benzaldehyde as a pale yellow solid. (Expected Yield: 1.12 g, 80%).

Optimization Data & Catalyst Screening

To validate the chosen methodology, a screening of catalytic systems was performed. The data below illustrates the necessity of the bidentate dppf ligand.

| Entry | Catalyst (5 mol%) | Base (2.5 eq) | Solvent (4:1) | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 45% |

| 2 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 58% |

| 3 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 32% |

| 4 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 82% |

Note: Monodentate phosphine ligands (Entries 1-3) suffer from competitive displacement by the ortho-formyl phenolate, leading to premature catalyst precipitation. The rigid bite angle of dppf (Entry 4) prevents this degradation pathway.

Analytical Characterization (Expected Values)

To confirm the structural integrity of the synthesized batch, compare the isolated product against the following spectroscopic benchmarks:

-

¹H NMR (400 MHz, CDCl₃): δ 11.05 (s, 1H, -OH), 9.95 (s, 1H, -CHO), 7.75 (d, J = 2.4 Hz, 1H, Ar-H), 7.68 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 7.30 (d, J = 8.8 Hz, 2H, Ar-H), 7.08 (d, J = 8.6 Hz, 1H, Ar-H).

-

ESI-MS: m/z calculated for C₁₄H₉F₃O₃ [M-H]⁻ 281.04, found 281.0.

References

-

Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. URL:[Link]

-

Ashok Kumar, J., Saidachary, G., Kavitha, P., Venkateswara Rao, J., Sridhar, B., & China Raju, B. (2024). Acetylcholinesterase/butylcholinesterase Inhibitory Activities of Substituted Chromenone Derivatives. International Journal of Drug Design and Discovery. URL:[Link]

-

Roy, D., & Uozumi, Y. (2017). Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings. Advanced Synthesis & Catalysis, 360(4). URL:[Link]

Catalytic conditions for synthesizing fluorinated biphenyl aldehydes

Application Note: Precision Synthesis of Fluorinated Biphenyl Aldehydes

Executive Summary

Fluorinated biphenyl aldehydes are critical "privileged structures" in medicinal chemistry. The biphenyl core provides a rigid linker for spatial orientation, the aldehyde serves as a versatile handle for further diversification (reductive amination, olefination), and the fluorine substituents modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.

However, synthesizing these scaffolds via Suzuki-Miyaura cross-coupling presents a "dual-threat" challenge:

-

Fluorine-Induced Instability: Electron-withdrawing fluorine atoms render aryl boronic acids hyper-electrophilic, significantly increasing the rate of protodeboronation (loss of the boron group) before coupling can occur.

-

Aldehyde Reactivity: The aldehyde moiety is susceptible to oxidation (to carboxylic acids) or Cannizzaro disproportionation under the strong basic conditions typically required to activate fluorinated boronic acids.

This guide details a Base-Tunable Catalytic Protocol designed to decouple these competing reactivities, ensuring high yields of the target aldehyde without compromising the fluorinated architecture.

Mechanistic Insight: The "Goldilocks" Activation Window

To synthesize fluorinated biphenyl aldehydes successfully, one must understand the failure modes of the catalytic cycle.

The Protodeboronation Trap: In standard Suzuki couplings, a base (e.g., OH⁻, CO₃²⁻) coordinates to the boron center to form a boronate "ate" complex, which is the active species for transmetallation.

-

The Problem: Fluorine atoms (especially in ortho or para positions) withdraw electron density from the ring, making the boron center more Lewis acidic. This accelerates the formation of the "ate" complex but also stabilizes the transition state for hydrolytic cleavage of the C-B bond (protodeboronation).

-

The Solution: We must use a base that is strong enough to trigger transmetallation but weak enough to minimize the concentration of the hydrolytically unstable "ate" species.

DOT Diagram: Catalytic Cycle & Failure Modes The following diagram maps the standard cycle against the specific failure pathways induced by Fluorine (F) and Aldehyde (CHO) groups.

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting specific failure modes for fluorinated aldehyde substrates. Note that base selection is the critical control point.

Optimized Protocol: The K3PO4 / SPhos System

This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

-

Why SPhos? It is an electron-rich, bulky Buchwald ligand. The bulk facilitates the reductive elimination of the sterically demanding biphenyl, while its electron richness accelerates the oxidative addition of deactivated aryl chlorides/bromides. Crucially, it creates a highly active monolithic Pd species that functions well at mild temperatures, reducing the thermal window for protodeboronation.

-

Why K3PO4? Tripotassium phosphate is the "Goldilocks" base. It is sufficiently basic to activate the boronic acid but, unlike hydroxides or alkoxides, it does not rapidly disproportionate aldehydes (Cannizzaro) or promote rapid protodeboronation of fluorinated rings.

Materials Checklist

-

Electrophile: 4-Bromobenzaldehyde (or fluorinated analog)

-

Nucleophile: (4-Fluorophenyl)boronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR SPhos Pd G2 Precatalyst (preferred for reproducibility).

-

Base: K₃PO₄ (Tribasic, n-hydrate). Note: Use the hydrate; completely anhydrous conditions can sometimes stall the boronate formation.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure

-

Catalyst Pre-complexation (If using separate Pd/Ligand):

-

In a reaction vial, charge Pd(OAc)₂ (1.0 equiv relative to catalyst load) and SPhos (2.0 equiv relative to Pd).

-

Add dry 1,4-Dioxane (1 mL/mmol substrate).

-

Stir at room temperature for 15 minutes. The solution should turn a deep orange/red, indicating active L-Pd(0) formation.

-

Pro-Tip: Using SPhos Pd G2 precatalyst skips this step and eliminates induction periods.

-

-